molecular formula C15H34O5Si2 B14389356 Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate CAS No. 90054-59-4

Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate

Cat. No.: B14389356
CAS No.: 90054-59-4
M. Wt: 350.60 g/mol
InChI Key: RLSBOMDODIDDNU-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate is an organic compound with the molecular formula C17H36O7Si3. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom, and a butanoate group derived from butanoic acid. The compound also contains two trimethylsilyl groups, which are known for their chemical inertness and large molecular volume .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The trimethylsilyl groups are introduced using trimethylsilyl chloride or bis(trimethylsilyl)acetamide as silylating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Trimethylsilyl groups can be replaced using reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).

Major Products Formed

Scientific Research Applications

Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions at other functional sites. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate is unique due to the presence of trimethylsilyl groups, which impart chemical inertness and steric bulk. This makes it particularly useful in selective reactions and as a protecting group in organic synthesis .

Properties

CAS No.

90054-59-4

Molecular Formula

C15H34O5Si2

Molecular Weight

350.60 g/mol

IUPAC Name

ethyl 2-ethoxy-3-methyl-2,3-bis(trimethylsilyloxy)butanoate

InChI

InChI=1S/C15H34O5Si2/c1-11-17-13(16)15(18-12-2,20-22(8,9)10)14(3,4)19-21(5,6)7/h11-12H2,1-10H3

InChI Key

RLSBOMDODIDDNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)(C)O[Si](C)(C)C)(OCC)O[Si](C)(C)C

Origin of Product

United States

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